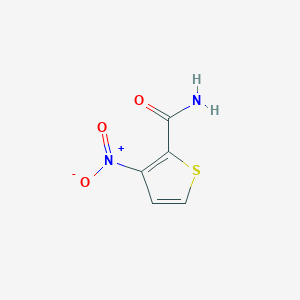

3-Nitrothiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C5H4N2O3S and its molecular weight is 172.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

3-Nitrothiophene-2-carboxamide derivatives have been investigated for their potential as antimicrobial agents. A study highlighted the effectiveness of certain nitrothiophene compounds against Trypanosoma brucei, the pathogen responsible for African sleeping sickness. These compounds exhibited excellent oral bioavailability and were effective in treating acute infections in mouse models, demonstrating their potential as therapeutic agents for parasitic diseases .

Anticancer Properties

Research has shown that thiophene derivatives, including this compound, possess anticancer properties. The compound's mechanism involves interaction with specific molecular targets, leading to cellular apoptosis and inhibition of tumor growth. Notably, some derivatives have been identified as potential leads for drug discovery in cancer treatment .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its structural features allow it to interact with inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .

Biological Studies

Enzyme Interaction Probes

this compound is utilized as a probe in biological studies to investigate enzyme interactions and receptor binding. The compound's ability to form reactive intermediates through the reduction of its nitro group enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .

Antibacterial Applications

A series of nitrothiophene carboxamides have been developed with narrow-spectrum antibacterial activity against various pathogens such as E. coli and Klebsiella spp. These compounds function as prodrugs requiring activation by bacterial nitroreductases, showcasing their potential for treating bacterial infections .

Material Science

Organic Semiconductors

In material science, derivatives of this compound are being explored for their use in organic semiconductors and conductive polymers. The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, including solar cells and light-emitting diodes .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Effective against T. brucei; potential anticancer and anti-inflammatory properties. |

| Biological Studies | Used as enzyme interaction probes; antibacterial activity against multiple pathogens. |

| Material Science | Potential applications in organic semiconductors and conductive polymers. |

Case Studies

- Antitrypanosomal Activity : A study demonstrated that a derivative of this compound inhibited the growth of T. brucei effectively in vivo, highlighting its therapeutic potential against sleeping sickness .

- Antibacterial Efficacy : Research on nitrothiophene carboxamides revealed their bactericidal effects in mouse thigh infection models, indicating their promise as new antibacterial agents .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of thiophene derivatives have led to the identification of compounds with enhanced biological activities, paving the way for novel drug development .

化学反应分析

Reduction Reactions

The nitro group at position 3 undergoes selective reduction under various conditions:

Mechanism : Nitro-to-amine reduction proceeds via a nitroso intermediate, confirmed by trapping experiments with thioglycolate . Enzymatic reduction by bacterial nitroreductases (e.g., NfsB) activates prodrug forms for targeted antibacterial activity .

Nucleophilic Substitution

The nitro group acts as a leaving group in aromatic nucleophilic substitution (SNAr):

Mechanism :

-

Nitro displacement : The nitro group is replaced by nucleophiles under mild basic conditions (e.g., K₂CO₃), facilitated by the electron-deficient thiophene ring .

-

Cyclocondensation : Substituted intermediates undergo Dieckman condensation with sodium alcoholates to form fused thienothiophenes (e.g., 10 , 11 in ).

Cyclization Reactions

The carboxamide group participates in heterocycle formation:

Mechanistic Pathways :

-

Gewald’s cyclization : α-Mercaptoaldehydes react with cyanoacetamide to form substituted thiophenes .

-

Dieckman cyclization : Intramolecular ester condensation forms fused thiophene systems, as seen in thieno[3,2-b]thiophene synthesis .

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

| Compound | Reactivity with CH₃S⁻ (Yield) | Reduction Rate (SnCl₂/HCl) |

|---|---|---|

| 3-Nitrothiophene-2-carboxamide | 85% | 89% |

| 5-Nitrothiophene-2-carboxamide | 62% | 76% |

| 3-Nitrofuran-2-carboxamide | 48% | 81% |

Key Insight : The thiophene ring’s electron-deficient nature and steric accessibility at position 3 enhance reactivity compared to furan analogs .

属性

CAS 编号 |

391680-93-6 |

|---|---|

分子式 |

C5H4N2O3S |

分子量 |

172.16 g/mol |

IUPAC 名称 |

3-nitrothiophene-2-carboxamide |

InChI |

InChI=1S/C5H4N2O3S/c6-5(8)4-3(7(9)10)1-2-11-4/h1-2H,(H2,6,8) |

InChI 键 |

ZLQCTRAVERGIJA-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1[N+](=O)[O-])C(=O)N |

规范 SMILES |

C1=CSC(=C1[N+](=O)[O-])C(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。